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molecular formula C7H7FN2O3 B8222135 5-(2-Fluoroethoxy)pyrazine-2-carboxylic acid

5-(2-Fluoroethoxy)pyrazine-2-carboxylic acid

Cat. No. B8222135
M. Wt: 186.14 g/mol
InChI Key: LBWWSATXLKROAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158620B2

Procedure details

A 5 N sodium hydroxide solution (400 μL) was added to a solution of methyl 5-(2-fluoroethoxy)pyrazine-2-carboxylate obtained in Preparation Example 53-(1) (200 mg) in ethanol (4 mL). Water was added until the reaction solution became a complete solution, followed by stirring at room temperature for 10 minutes. The reaction solution was made acidic with 5 N hydrochloric acid. Saturated aqueous sodium chloride and ethyl acetate were added to the reaction solution, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure to obtain the title compound (150 mg).
Quantity
400 μL
Type
reactant
Reaction Step One
Name
methyl 5-(2-fluoroethoxy)pyrazine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][CH2:4][CH2:5][O:6][C:7]1[N:8]=[CH:9][C:10]([C:13]([O:15]C)=[O:14])=[N:11][CH:12]=1.Cl.[Cl-].[Na+]>C(O)C.C(OCC)(=O)C.O>[F:3][CH2:4][CH2:5][O:6][C:7]1[N:8]=[CH:9][C:10]([C:13]([OH:15])=[O:14])=[N:11][CH:12]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
400 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl 5-(2-fluoroethoxy)pyrazine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCCOC=1N=CC(=NC1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FCCOC=1N=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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